A Technical Guide to the Mechanism of Action of Tricaprylin in Lipid Nanoparticle Formulations
A Technical Guide to the Mechanism of Action of Tricaprylin in Lipid Nanoparticle Formulations
Introduction: The Imperative for a Functional Core in Lipid Nanoparticles
Lipid nanoparticles (LNPs) have revolutionized drug delivery, evolving from early solid lipid nanoparticles (SLNs) to more complex nanostructured lipid carriers (NLCs) and the now-famous LNP systems used for mRNA vaccines.[][2][3] The success of these platforms hinges on the rational selection of excipients, each playing a distinct role in the nanoparticle's structure, stability, and function. While ionizable lipids, helper lipids, and PEGylated lipids garner significant attention for their roles in encapsulation and delivery, the core lipid component is fundamental to the nanoparticle's overall performance.[4][5]
Tricaprylin (also known as triglycerol caprylate or Trioctanoin) has emerged as a critical excipient in this domain.[6] It is a medium-chain triglyceride (MCT) derived from the esterification of glycerin with caprylic acid.[6][7] This guide provides an in-depth analysis of the mechanism of action of tricaprylin within LNPs, moving beyond a simple description of its role to explain the physicochemical causality behind its utility in enhancing drug solubility, modulating particle structure, and ensuring formulation stability.
Core Physicochemical Properties of Tricaprylin
To understand tricaprylin's function, one must first appreciate its intrinsic properties. As a saturated, medium-chain triglyceride, it possesses a unique profile that makes it highly suitable for pharmaceutical formulations.[7] It is a clear, colorless to pale-yellow oily liquid at room temperature, and its stability against oxidation is a significant advantage over unsaturated long-chain triglycerides.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₅₀O₆ | [6] |
| Molecular Weight | 470.7 g/mol | [6] |
| Appearance | Clear, colorless to pale-yellow liquid | [6][8] |
| Solubility in Water | < 1 mg/mL | [6] |
| Solubility in Organic Solvents | Miscible in ethanol; very soluble in ether, chloroform | [6] |
| Oxidative Stability | High due to saturated structure | [7][8] |
These properties, particularly its liquid state and high lipophilicity, are the foundation of its mechanistic contributions to LNP formulations.
The Primary Mechanism: Inducing Matrix Imperfection in Nanostructured Lipid Carriers (NLCs)
The evolution from SLNs to NLCs was driven by the need to overcome the limitations of a highly crystalline solid lipid core, namely low drug-loading capacity and potential drug expulsion during storage.[9][10] Tricaprylin is a quintessential liquid lipid used to engineer this transition.
Mechanism of Action:
-
Disruption of Crystallinity: SLNs are composed of a single solid lipid that forms a highly ordered, crystalline lattice upon cooling.[11] This perfect structure leaves little room to accommodate drug molecules, particularly for bulky APIs. When tricaprylin is introduced into the lipid melt during formulation, its liquid, non-crystalline nature prevents the solid lipid molecules from packing into a perfect lattice.[10][11]
-
Creation of an Amorphous Matrix: The mixture of solid lipid and liquid tricaprylin results in a nanostructured core that is amorphous or "less ordered."[12] This creates imperfections and voids within the lipid matrix.
-
Enhanced Drug Accommodation: These voids provide significantly more space to encapsulate drug molecules. This directly increases the drug loading capacity (LC) and entrapment efficiency (EE) of the nanoparticle.[11][13]
-
Prevention of Drug Expulsion: During storage, solid lipids can undergo polymorphic transitions, rearranging into more stable, ordered crystalline forms (e.g., from α to β form). This process can squeeze out the encapsulated drug. The amorphous matrix created by tricaprylin is more stable and less prone to such transitions, thereby minimizing drug leakage over time.[10][14]
The following diagram illustrates this fundamental structural difference.
Role as a Solubilizer and Neutral Carrier
Beyond its structural role in NLCs, tricaprylin is a highly effective solubilizing agent for lipophilic active pharmaceutical ingredients (APIs).[6][8] This is a critical function, as many promising drug candidates suffer from poor water solubility, which limits their bioavailability.[6]
By dissolving the API in the lipid phase prior to nanoparticle formation, tricaprylin ensures the drug is molecularly dispersed within the core, which can lead to:
-
Higher Encapsulation Efficiency: If the drug is fully solubilized in the lipid matrix, it is more likely to be entrapped within the nanoparticle during the emulsification and solidification process.[15]
-
Improved Bioavailability: Encapsulating a poorly soluble drug in a lipid carrier can enhance its absorption in the gastrointestinal tract.[7]
-
Modulated Drug Release: The release of the drug from the LNP is influenced by its partitioning between the lipid matrix and the surrounding aqueous medium. Tricaprylin, by keeping the drug solubilized, can help achieve a more sustained and controlled release profile.[15]
The table below provides examples of the solubility of certain drugs in lipid excipients, highlighting the utility of triglycerides like tricaprylin.
| Drug | Solubility in Tricaprylin | Comparative Lipid | Reference(s) |
| Ibuprofen | ~10.5% (w/w) | Higher than in Triolein (~4.0%) | [6] |
| Fenofibrate | High | Higher in saturated triglycerides like tricaprylin compared to unsaturated ones. | [6] |
| Entecavir 3-palmitate | Poorly soluble (0.03 mg/mL) | This low solubility was advantageous for creating a stable drug crystalline suspension. | [16] |
Note: The case of Entecavir demonstrates a key principle: the desired solubility depends on the formulation strategy. While high solubility is often sought for encapsulation, low solubility is ideal for creating a stable suspension of a crystalline drug within the lipid vehicle.[16]
Function in Modern mRNA Lipid Nanoparticles
In the context of contemporary LNPs designed for nucleic acid delivery (e.g., mRNA), the internal structure is often described as a hydrophobic, oil-like core surrounded by a lipid monolayer.[17][18] This core is primarily composed of the ionizable lipid and cholesterol. While not always a named component in the most cited mRNA vaccine formulations, a neutral triglyceride like tricaprylin can be included to act as a "core lipid."
Potential Mechanisms in mRNA-LNPs:
-
Core Formation: It helps form a non-polar, hydrophobic core, facilitating the encapsulation of the ionizable lipid (in its neutral state) and the negatively charged mRNA through electrostatic interactions.
-
Morphology and Stability: The inclusion of a neutral lipid can influence the internal morphology of the LNP, potentially leading to more uniform particles with a solid core structure, which has been correlated with improved stability.[19]
-
Solubilization of Lipophilic Components: It can act as a solvent for the other lipid components, ensuring a homogenous mixture before the nanoprecipitation or microfluidic mixing process.
Experimental Protocols for Formulation and Characterization
A robust understanding of tricaprylin's mechanism is built upon reproducible experimental methodologies. The following protocols outline standard procedures for creating and analyzing tricaprylin-containing LNPs.
Protocol 1: Formulation of NLCs via High-Temperature Homogenization
This protocol describes a common "top-down" approach for producing NLCs.[9][20]
Step-by-Step Methodology:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of solid lipid (e.g., glyceryl monostearate, cetyl palmitate) and tricaprylin (typical solid:liquid lipid ratios range from 70:30 to 90:10).[11]
-
Add the lipophilic API to the lipid mixture.
-
Heat the mixture in a water bath to 5-10 °C above the melting point of the solid lipid until a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Tween 80, Poloxamer 188) and dissolve it in purified water.[21]
-
Heat the aqueous phase to the same temperature as the lipid phase. Maintaining equal temperatures is critical to prevent premature lipid solidification.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer like an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Typical parameters: 3-5 cycles at a pressure of 500-1500 bar.[22] The high shear forces and cavitation during this step reduce the droplet size to the nanometer range.
-
-
Cooling and Nanoparticle Solidification:
-
Cool the resulting nanoemulsion down to room temperature or in an ice bath. As the lipid droplets cool, they solidify, forming the nanostructured lipid carriers (NLCs).
-
The dispersion should be stored at a suitable temperature (e.g., 4 °C) for further analysis.[23]
-
The following workflow diagram visualizes this process.
Protocol 2: Physicochemical Characterization of LNPs
Characterization is essential to validate the formulation process and understand the final product's properties.[24][25]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.
-
Methodology:
-
Dilute the LNP dispersion with purified water or an appropriate buffer to achieve a suitable scattering intensity.[19]
-
For particle size and PDI, measure the hydrodynamic diameter using DLS at a fixed angle (e.g., 173°) and 25 °C. An acceptable PDI for pharmaceutical applications is typically < 0.3.[26]
-
For Zeta Potential, use the same diluted sample in a specialized capillary cell. The measurement reflects the surface charge of the nanoparticles and is an indicator of colloidal stability (values > |±30| mV suggest high stability).
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: Separation of free drug from encapsulated drug, followed by quantification via High-Performance Liquid Chromatography (HPLC).
-
Methodology:
-
Separation: Place a known volume of the LNP dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 10,000 x g for 15 min). The filtrate will contain the free, unencapsulated drug.
-
Quantification of Free Drug (W_free): Analyze the filtrate using a validated HPLC method to determine the concentration of the free drug.
-
Quantification of Total Drug (W_total): Disrupt a known volume of the original LNP dispersion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total amount of drug present.
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
DL (%) = [(W_total - W_free) / W_lipids] * 100 (where W_lipids is the total weight of lipids used in the formulation).
-
-
Conclusion
Tricaprylin is far more than a simple oily vehicle; it is a functional excipient that fundamentally alters the structure and performance of lipid nanoparticles. Its primary mechanism of action in NLCs is the deliberate disruption of the solid lipid's crystalline matrix, which creates an amorphous core capable of higher drug loading and improved stability.[11] As a versatile solubilizer, it enhances the encapsulation of lipophilic APIs, and in modern LNP platforms, it can serve as a core-forming neutral lipid.[6][8] A thorough understanding of these mechanisms, validated through robust formulation and characterization protocols, empowers researchers and drug development professionals to rationally design more effective and stable lipid-based nanomedicines.
References
- Vertex AI Search. (2026, March 15). Tricaprylin (Trioctanoin)
- BenchChem. (2025). Tricaprylin: A Versatile Excipient in Pharmaceutical Formulation Development.
- Ro, S., Choi, H.-M., et al. (2023). Tricaprin as a membrane permeability regulator: sustained small hydrophilic substance release from liposomes. Journal of Pharmaceutical Sciences.
- CD Formulation. Tricaprylin.
- Jeong, M. Y., et al. (2024). Tricaprylin-based drug crystalline suspension for intramuscular long-acting delivery of entecavir with alleviated local inflammation. Bioengineering & Translational Medicine.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tricaprylin?.
- Pharma Excipients. (2023, February 3). Lipid-core nanoparticles: Classification, preparation methods, routes of administration and recent advances in cancer treatment.
- PubMed. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active.
- PubMed. (2021, April 13). Systematic Characterization of Nanostructured Lipid Carriers from Cetyl Palmitate/Caprylic Triglyceride/Tween 80 Mixtures in an Aqueous Environment.
- PMC. (2023, December 18). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability.
- BOC Sciences. Lipid Nanoparticles.
- ResearchGate. (2019, March 29). (PDF) Nanostructured Lipid Carriers: A Review.
- MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
- PMC. (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
- PMC. mRNA lipid nanoparticle phase transition.
- PMC. Revisiting lipid nanoparticle composition and structure: A critical take on simulation approaches.
- Echelon Biosciences. Lipid Nanoparticles.
- IntechOpen. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.
- PMC. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery.
- Thermo Fisher Scientific. AN001928: Characterization of lipid components in the lipid nanoparticle (LNP) formulations.
- InProcess-LSP. (2024, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization.
- Journal of Drug Delivery and Therapeutics. Formulation and Characterization of Solid Lipid Nanoparticles.
- OMICS Online. Nanostructured Lipid Carriers: A Review.
- Iranian Journal of Pharmaceutical Research. (2015, May 15). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application.
- Impact Factor. (2024, September 25). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use.
- PubMed. (2026, January 5). Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity.
- JoVE. (2022, September 7). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview.
- Springer. (2024, October 22). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics.
- MDPI. (2026, February 18). Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability.
- Food & Function (RSC Publishing). Tricaprylin, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health.
- PMC. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application.
- PMC. (2025, December 30). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.
- PMC. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications.
- MDPI. (2024, November 25). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
- MDPI. (2023, January 29). Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Food-Grade Nanovehicles for Hydrophobic Nutraceuticals or Bioactives.
- PMC. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review.
- ResearchGate. Effect of drug solubility and lipid carrier on drug release from lipid nanoparticles for dermal delivery | Request PDF.
- TriLink BioTechnologies. (2024, March 29). TL Advances in Delivery of mRNA by Lipid Nanoparticles.
- Encyclopedia.pub. (2023, May 30). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers.
- International Journal of Molecular Sciences. (2024, November 1). Stable, inhalable mRNA-LNPs produced using pH-modified spray-freeze drying.
- MDPI. (2023, October 23). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin.
- PMC. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA).
- Springer. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery.
- Pharma Excipients. (2025, February 15). Formulation screening of lyophilized mRNA-lipid nanoparticles.
- Frontiers. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects.
Sources
- 2. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application [apb.tbzmed.ac.ir]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Tricaprylin - CD Formulation [formulationbio.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Characterization of Nanostructured Lipid Carriers from Cetyl Palmitate/Caprylic Triglyceride/Tween 80 Mixtures in an Aqueous Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers | Encyclopedia MDPI [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 25. jopcr.com [jopcr.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
